molecular formula C8H13NO B8424078 5-Oxooctanenitrile CAS No. 10412-99-4

5-Oxooctanenitrile

Cat. No. B8424078
CAS RN: 10412-99-4
M. Wt: 139.19 g/mol
InChI Key: ZBMMCVNENNQRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxooctanenitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxooctanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxooctanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10412-99-4

Product Name

5-Oxooctanenitrile

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-oxooctanenitrile

InChI

InChI=1S/C8H13NO/c1-2-5-8(10)6-3-4-7-9/h2-6H2,1H3

InChI Key

ZBMMCVNENNQRTP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 36 g (1.0 mol) of distilled n-butyraldehyde, 13.5 g (0.05 mol) of Catalyst 1, 400 ml of dimethylformamide and 20.2 g (0.2 mol) of triethylamine is initially introduced, under nitrogen, into the apparatus described in Example 1. The mixture is stirred for 2 hours at 80° C and a solution of 26.5 g (0.5 mol) of distilled acrylonitrile is then added dropwise over the course of 6 hours. The whole is then stirred for a further 16 hours at the same temperature. For working up, the solvent is distilled off in vacuo, the oil which remains is taken up in chloroform and the solution is washed with water, dilute sodium bisulphite solution and again with water. The organic layer is separated off and dried with magnesium sulphate. It is filtered, solvent is distilled off and the residue is distilled in a water-pump vacuum. 4-Oxo-heptane-1-carbonitrile is obtained.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst 1
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.